3'-O-Methylbatatasin III

Description

Batatasin I has been reported in Dioscorea oppositifolia, Dioscorea cayenensis, and other organisms with data available.

has anti-inflammatory activity; isolated from Dioscorea batatas; structure in first source

Structure

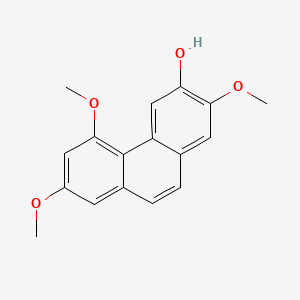

2D Structure

3D Structure

Properties

IUPAC Name |

2,5,7-trimethoxyphenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYHMWVRKYFQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199403 | |

| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51415-00-0 | |

| Record name | Batatasin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATATASIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148.5 - 149.6 °C | |

| Record name | Batatasin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a bibenzyl natural product with a growing interest in the scientific community due to its potential pharmacological activities. As a derivative of Batatasin III, it belongs to a class of compounds known for their diverse biological effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified in select plant families, primarily within the Dioscoreaceae and Orchidaceae . While specific quantitative data for this compound remains limited in the current literature, the distribution of its parent compound, Batatasin III, provides strong indications of potential sources.

Table 1: Documented and Potential Natural Sources of this compound and Related Bibenzyls

| Family | Species | Common Name | Relevant Compounds Identified | Reference(s) |

| Dioscoreaceae | Dioscorea alata | Purple Yam | Batatasin III | [1] |

| Dioscorea batatas | Chinese Yam | Batatasins | [2] | |

| Orchidaceae | Cremastra appendiculata | - | Batatasin III | |

| Bletilla striata | Hyacinth Orchid | Batatasin III | [3] | |

| Sunipia scariosa | - | Batatasin III | [4] | |

| Dendrobium spp. | - | Batatasin III and other bibenzyls | [4] | |

| Bulbophyllum spp. | - | Bibenzyls | [4] | |

| Pholidota spp. | - | Bibenzyls | [4] | |

| Ericaceae | Empetrum nigrum | Black Crowberry | Batatasin-III |

Note: While the table lists sources of the closely related Batatasin III, these plants represent promising candidates for the presence and isolation of this compound.

Experimental Protocols: Isolation of Bibenzyls

The isolation of this compound can be achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized methodology adapted from the successful isolation of Batatasin III from plant material[4].

1. Extraction

-

Plant Material Preparation: Air-dry the whole plant, tubers, or relevant plant parts and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 3 x 24 hours) to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Subject the crude extract to column chromatography on a silica (B1680970) gel column.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or acetone.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Intermediate Purification (Sephadex LH-20 Column Chromatography):

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

Elute with a solvent system such as methanol or a mixture of chloroform (B151607) and methanol to separate compounds based on molecular size.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

Achieve final purification of this compound using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector to isolate the pure compound.

-

3. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the chemical structure.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established phenylpropanoid pathway , a central route for the production of a wide array of plant secondary metabolites.

The proposed biosynthetic pathway involves the following key steps:

-

Formation of Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

-

Activation: p-Coumaric acid is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Bibenzyl Skeleton Formation: The key step in forming the bibenzyl backbone is catalyzed by bibenzyl synthase (BBS) . This enzyme mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to produce the bibenzyl scaffold.

-

Hydroxylation and Methylation: The bibenzyl core undergoes further modifications, including hydroxylation and methylation, to yield a variety of bibenzyl derivatives. In the case of this compound, it is proposed that Batatasin III is first synthesized and then undergoes a final methylation step.

-

O-Methylation: A specific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of Batatasin III, resulting in the formation of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, isolation, and biosynthesis of this compound. While the Dioscoreaceae and Orchidaceae families are promising sources, further quantitative studies are required to determine the abundance of this compound in various plant species. The provided experimental protocol offers a robust framework for its isolation, and the elucidated biosynthetic pathway provides a basis for future studies in metabolic engineering and synthetic biology to enhance its production. This information serves as a critical foundation for advancing research and development efforts centered on this intriguing natural product.

References

An In-depth Technical Guide to the Putative Biosynthesis of 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3'-O-Methylbatatasin III, a phenanthrene (B1679779) derivative with noted biological activities. Drawing from established principles of stilbenoid and phenanthrene biosynthesis in plants, this document outlines a hypothetical pathway, identifies key enzymatic steps, and discusses the precursor molecules involved. While the complete pathway for this compound has not been fully elucidated in published literature, this guide synthesizes current knowledge to present a scientifically grounded model. It also highlights areas where further research is required and suggests experimental approaches to validate the proposed pathway.

Introduction to this compound

This compound is a naturally occurring phenanthrene derivative that has been isolated from various plant species, notably within the Dioscoreaceae family.[1] Phenanthrenes derived from plants, also known as phenanthrenoids, are recognized for a range of biological activities and are of interest to the pharmaceutical and nutraceutical industries. The biosynthesis of these complex molecules is believed to originate from the well-established phenylpropanoid pathway, leading to stilbenoid precursors that undergo further modifications to form the characteristic three-ring phenanthrene core.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through several key stages, beginning with the general phenylpropanoid pathway and culminating in a series of specific modifications to a dihydrostilbene backbone.

The Phenylpropanoid Pathway: Synthesis of Precursors

The journey to this compound begins with the essential amino acid, L-phenylalanine. This initial phase involves a series of enzymatic reactions to produce p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous plant secondary metabolites.[1][2][3][4]

The key enzymes in this stage are:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[5]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Concurrently, the synthesis of malonyl-CoA, the extender unit for polyketide synthesis, occurs via the carboxylation of acetyl-CoA by Acetyl-CoA Carboxylase (ACC) .

Formation of the Dihydrostilbene Backbone

It is proposed that the core structure of this compound is derived from a dihydrostilbene (bibenzyl) precursor. This is based on the known biosynthesis of other plant phenanthrenes, where 9,10-dihydrophenanthrenes are formed from dihydrostilbene precursors.[6] Batatasin III, a closely related compound, is itself a dihydrostilbene.[7][8]

The key enzyme in this step is hypothesized to be Bibenzyl Synthase (BBS) , a type III polyketide synthase. BBS would catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a dihydrostilbene scaffold. This is analogous to the action of stilbene (B7821643) synthase (STS), which produces the stilbene backbone.[5][9]

Oxidative Cyclization to the Phenanthrene Core

The transformation from a dihydrostilbene to a phenanthrene structure is believed to proceed via an intramolecular oxidative coupling reaction.[6] This crucial step would form the third ring of the phenanthrene system. The specific enzyme responsible for this cyclization in the biosynthesis of this compound has not yet been identified. However, it is likely catalyzed by a cytochrome P450 monooxygenase or a related oxidase. These enzymes are well-known for their roles in the oxidative modification of secondary metabolites in plants.[10][11][12]

Tailoring Reactions: Hydroxylation and O-Methylation

Following the formation of the phenanthrene core, a series of "tailoring" reactions are necessary to produce the final structure of this compound. These modifications include hydroxylation and O-methylation.

-

Hydroxylation: The specific placement of hydroxyl groups on the aromatic rings is likely carried out by specific cytochrome P450 monooxygenases . These enzymes are responsible for the regioselective hydroxylation of a wide variety of plant natural products.[10][11][12]

-

O-Methylation: The final step in the proposed pathway is the methylation of a hydroxyl group at the 3' position. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[13][14][15][16][17] Several OMTs with activity towards stilbenoids have been characterized in plants, suggesting a similar enzyme is involved in this pathway.[14][16][17]

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data specifically for the biosynthesis of this compound. To advance the understanding of this pathway, future research should focus on obtaining the following data:

| Data Type | Description | Importance |

| Enzyme Kinetics | Michaelis-Menten constants (Km), catalytic constants (kcat), and turnover numbers for each enzyme in the pathway. | Provides insights into enzyme efficiency, substrate specificity, and reaction rates. |

| Substrate & Product Concentrations | In vivo and in vitro concentrations of precursor molecules, intermediates, and the final product. | Helps to identify rate-limiting steps and potential metabolic bottlenecks. |

| Gene Expression Levels | Quantification of the transcripts for the genes encoding the biosynthetic enzymes under various conditions. | Correlates gene activity with the production of this compound. |

| Protein Abundance | Measurement of the cellular levels of the biosynthetic enzymes. | Provides a direct measure of the catalytic machinery present. |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and to characterize the involved enzymes, a combination of molecular biology, biochemistry, and analytical chemistry techniques will be required. The following are key experimental protocols that can be adapted from studies on other plant secondary metabolite pathways:

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce this compound. Compare the transcriptomes of high-producing and low-producing tissues or plants under different environmental conditions to identify differentially expressed genes. Look for candidate genes encoding PAL, C4H, 4CL, BBS, cytochrome P450s, and OMTs.

-

Genome Mining: Search for homologous genes in the genome of the source plant using known sequences of biosynthetic enzymes from related pathways in other species.

Functional Characterization of Enzymes

-

Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or yeast.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays:

-

Incubate the purified enzyme with the putative substrate(s) and necessary co-factors (e.g., CoA, SAM, NADPH).

-

For example, to test a candidate BBS, incubate the purified enzyme with p-coumaroyl-CoA and malonyl-CoA.

-

To test a candidate OMT, incubate the purified enzyme with a hydroxylated phenanthrene precursor and SAM.

-

-

Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product.

In Vivo Pathway Validation

-

Virus-Induced Gene Silencing (VIGS): Temporarily silence the expression of candidate genes in the source plant to observe the effect on the accumulation of this compound and its intermediates.

-

Stable Genetic Transformation: Create transgenic plants with knocked-out or over-expressed candidate genes to study the impact on the metabolic pathway.

-

Tracer Studies: Feed the plant with isotopically labeled precursors (e.g., ¹³C-phenylalanine) and track the incorporation of the label into this compound and its proposed intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Outlook

The biosynthesis of this compound presents an intriguing area of plant biochemistry with potential applications in metabolic engineering and drug discovery. The hypothetical pathway presented in this guide provides a solid foundation for future research. The immediate priorities should be the identification and characterization of the key enzymes, particularly the Bibenzyl Synthase, the cytochrome P450 responsible for oxidative cyclization, and the specific O-methyltransferase. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Dihydrostilbenoid - Wikipedia [en.wikipedia.org]

- 9. nii.ac.in [nii.ac.in]

- 10. The Role of Cytochromes P450 in Plants | Encyclopedia MDPI [encyclopedia.pub]

- 11. Roles of cytochromes P450 in plant reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biological Activity Screening of 3'-O-Methylbatatasin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3'-O-Methylbatatasin III is a naturally occurring phenanthrene (B1679779) derivative found in various plant species, including those of the Dioscoreaceae family. As a member of the stilbenoid class of compounds, which are known for a range of biological activities, this compound is a molecule of interest for pharmacological screening. This technical guide provides an overview of the current, albeit limited, knowledge on the biological activities of this compound and its close analogs. It also details standardized experimental protocols for the in-vitro screening of its potential antioxidant, anti-inflammatory, and cytotoxic effects.

While direct and extensive research on the biological activities of this compound is not widely available in current scientific literature, studies on the closely related compound, Batatasin III, and other stilbene (B7821643) derivatives provide valuable insights into its potential therapeutic applications.

Quantitative Data on Related Compounds

Table 1: Anti-inflammatory Activity of Batatasin III Analogs

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Batatasin III Analog 21 | Nitric Oxide Production Inhibition | RAW 264.7 Macrophages | 12.95 | [1] |

Table 2: Antioxidant Activity of Batatasin III

| Compound | Assay | IC50 (µg/mL) | Reference |

| Batatasin III | DPPH Radical Scavenging | 206.82 |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to screen the biological activity of this compound. These are standardized protocols and should be optimized for specific laboratory conditions.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[2][3][4]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is neutralized, and the color changes to a pale yellow. The degree of discoloration, measured by a spectrophotometer, is indicative of the compound's scavenging activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol or another suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control (ascorbic acid).

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the test compound dilution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7][8]

Principle: Macrophages, when stimulated with LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Dexamethasone (positive control)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the old media and replace it with fresh media containing various concentrations of this compound or the positive control (dexamethasone).

-

After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).

-

Include a control group with cells treated with LPS only and a blank group with untreated cells.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated as follows:

The IC50 value can then be calculated.

Cytotoxic Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

Doxorubicin (positive control)

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound or the positive control (doxorubicin) for 24, 48, or 72 hours. Include untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as:

The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by an anti-inflammatory compound and a general workflow for biological activity screening.

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

Caption: A generalized workflow for screening the biological activities of a test compound.

References

- 1. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. agrojournal.org [agrojournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis | MDPI [mdpi.com]

The Discovery and Analysis of 3'-O-Methylbatatasin III in Orchids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3'-O-Methylbatatasin III and related bibenzyl compounds in orchids. It details the experimental protocols utilized in key studies and presents quantitative data for comparative analysis. Furthermore, this document illustrates the biosynthetic pathway of bibenzyls and explores a potential signaling pathway associated with these compounds.

Discovery of Bibenzyls in Epidendrum rigidum

A pivotal study in the exploration of bibenzyls in orchids was conducted by Hernández-Romero and colleagues in 2005, which led to the isolation and identification of several phytotoxic bibenzyl derivatives from the orchid Epidendrum rigidum. While this study isolated batatasin III, it also investigated the biological activity of a synthetic analogue, this compound, thereby establishing a significant link between this compound and the Orchidaceae family.[1][2][3]

The research team employed a bioassay-guided fractionation approach to isolate the active compounds from a chloroform-methanol extract of the whole plant.[1][3] This discovery highlighted the potential of orchids as a source of novel bibenzyls with interesting biological activities.

Quantitative Data

The study by Hernández-Romero et al. (2005) provided valuable quantitative data on the phytotoxic activity of the isolated and synthesized bibenzyls. The following table summarizes the inhibitory concentrations (IC50) of these compounds on the radicle growth of Amaranthus hypochondriacus and their effects on the aquatic plant Lemna pausicostata.

| Compound | IC50 on A. hypochondriacus Radicle Growth (µM) | IC50 for Growth Inhibition in L. pausicostata (µM) | IC50 for Cellular Leakage in L. pausicostata (µM) |

| Gigantol | 0.65[1] | 89.9[1] | 89.9[1] |

| Batatasin III | 0.1[1] | 180[1] | 166[1] |

| This compound (synthetic) | Not reported | 155 | 148 |

Experimental Protocols

The following sections detail the methodologies employed in the landmark 2005 study for the isolation and analysis of bibenzyls from Epidendrum rigidum.

Plant Material and Extraction

Whole plants of Epidendrum rigidum were collected and dried. The dried plant material was then ground and extracted with a chloroform-methanol solvent system to obtain a crude extract containing a mixture of secondary metabolites.[1][3]

Bioassay-Guided Fractionation

The crude extract was subjected to bioassay-guided fractionation to isolate the phytotoxic compounds. This involved a series of chromatographic separations, with each resulting fraction being tested for its inhibitory activity on the radicle growth of Amaranthus hypochondriacus seedlings.[1][3]

Isolation and Purification

The active fractions were further purified using various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC), to yield pure compounds, including batatasin III.[1]

Structural Elucidation

The chemical structures of the isolated compounds were determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[4]

Synthesis of this compound

This compound was prepared as a synthetic analogue to investigate the structure-activity relationship of the bibenzyl compounds.[1]

Phytotoxicity Assays

The phytotoxic effects of the isolated and synthesized compounds were evaluated using two main bioassays:

-

Radicle Growth Inhibition Assay: The inhibitory effect on the radicle growth of Amaranthus hypochondriacus was measured to determine the IC50 values.[1][3]

-

Lemna pausicostata Growth and Cellular Leakage Assay: The impact on the growth and membrane integrity of the aquatic plant Lemna pausicostata was assessed to further characterize the phytotoxicity.[1]

Visualizations: Pathways and Workflows

Experimental Workflow for Bibenzyl Isolation

The following diagram illustrates the general workflow employed for the isolation of bibenzyl compounds from orchids.

Caption: Experimental workflow for the isolation and characterization of bibenzyls from orchids.

Biosynthetic Pathway of Bibenzyls in Orchids

Bibenzyls in orchids are synthesized via the phenylpropanoid pathway. The following diagram outlines the key enzymatic steps leading to the formation of the bibenzyl backbone.[5][6][7]

References

- 1. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Extraction of 3'-O-Methylbatatasin III from Pholidota chinensis

These application notes provide a comprehensive overview and a representative protocol for the extraction, isolation, and purification of 3'-O-Methylbatatasin III, a bibenzyl compound, from the whole plant of Pholidota chinensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Pholidota chinensis Lindl. is a medicinal plant used in traditional Chinese medicine and is known to contain a variety of bioactive compounds, including stilbenoids, phenanthrenes, and bibenzyls.[1][2] These compounds have demonstrated multiple therapeutic activities, such as anti-inflammatory, antioxidant, and anti-diabetic properties.[1][3] While the literature describes the isolation of numerous constituents from Pholidota species, a specific protocol for this compound is synthesized here based on established methods for similar compounds from this genus.

Data Presentation: Quantitative Analysis

| Parameter | Sample | Method/Assay | Result | Reference |

| Antioxidant Activity | Ethyl Acetate (B1210297) Extract of P. chinensis | DPPH Assay | 1.43 mmol AAE/g | [3] |

| Ethyl Acetate Extract of P. chinensis | ABTS Assay | 5.38 mmol TE/g | [3] | |

| Ethyl Acetate Extract of P. chinensis | FRAP Assay | 2.58 mmol FSHE/g | [3] | |

| Anti-inflammatory Activity | Ethyl Acetate Extract of P. chinensis | NO Production Inhibition in RAW 264.7 cells | IC₅₀ = 18.71 µg/ml | [3][4] |

| α-Glucosidase Inhibition | Ethyl Acetate Extract of P. chinensis | α-Glucosidase Inhibitory Assay | 13.29 mmol ACAE/g | [3] |

| Compound Yield | Batatasin III from Sunipia scariosa | Methanol (B129727) Extraction & Chromatography | 60% of a two-isomer mixture | [5][6] |

Note: AAE = Ascorbic Acid Equivalents; TE = Trolox Equivalents; FSHE = FeSO₄·7H₂O Equivalents; ACAE = Acarbose Equivalents. The yield for Batatasin III is provided for context as it is a closely related compound.

Experimental Protocols

This section details a representative methodology for the extraction and purification of this compound from Pholidota chinensis. The protocol is a composite based on methods used for isolating stilbenoids and bibenzyls from the Pholidota genus.[5][6][7][8]

Plant Material Preparation

-

Collection and Identification: Collect the whole plant of Pholidota chinensis and have it authenticated by a qualified botanist.

-

Cleaning and Drying: Wash the plant material thoroughly with water to remove any soil and foreign matter. Air-dry the material in the shade at room temperature until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (EtOH) (e.g., 10 L) at room temperature for 7 days, with occasional shaking.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the crude extracts.

Fractionation (Liquid-Liquid Partitioning)

-

Suspension: Suspend the concentrated crude extract in distilled water.

-

Solvent Partitioning: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective petroleum ether, ethyl acetate, n-butanol, and remaining aqueous fractions. The ethyl acetate fraction is often reported to be rich in phenolic compounds, including stilbenoids.[3][4]

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient solvent system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., petroleum ether-EtOAc gradients from 100:0 to 0:100).

-

Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

-

Use methanol (MeOH) or a mixture of chloroform (B151607) and methanol as the mobile phase to separate compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, use a Prep-HPLC system with a C18 column.

-

Elute with an isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.

-

Monitor the elution with a UV detector at an appropriate wavelength.

-

Structure Elucidation

Identify the purified compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with reported values from the literature.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Pholidota chinensis.

Caption: Workflow for Extraction and Isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. Three new phenanthrenes from Pholidota chinensis Lindl. and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of phenolic compounds by UPLC-MS/MS and biological activities of Pholidota chinensis Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. [Chemical constituents from Pholidota cantonensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of 3'-O-Methylbatatasin III

These application notes provide a comprehensive protocol for the isolation and purification of 3'-O-Methylbatatasin III, a bibenzyl compound found in certain Orchidaceae species. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of batatasin III, a common bibenzyl found in many Orchidaceae plants known for various biological activities, including anti-tumor and anti-inflammatory properties.[1] The successful isolation and purification of this compound are crucial for further pharmacological studies and for its use as a reference substance. This protocol outlines a method involving solvent extraction, silica (B1680970) gel column chromatography, and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

1. Plant Material and Extraction

The whole plant of Pholidota chinensis can be used as a source for this compound.

-

Materials:

-

Dried and powdered whole plant of P. chinensis

-

Methanol (B129727) (MeOH)

-

Rotary evaporator

-

-

Protocol:

-

Macerate the dried and powdered plant material in methanol at room temperature. The exact ratio of plant material to solvent and the duration of maceration can be optimized, but a common starting point is a 1:10 (w/v) ratio for 24-48 hours, repeated three times.

-

Filter the extracts and combine them.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation by Silica Gel Column Chromatography

The crude extract is first fractionated using silica gel column chromatography to separate compounds based on polarity.

-

Materials:

-

Crude methanolic extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents: n-hexane, ethyl acetate

-

-

Protocol:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. The specific gradient will depend on the separation but can start from 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing similar compounds. The fractions containing bibenzyls are typically eluted with mid-polarity solvent mixtures.

-

3. Purification by High-Speed Counter-Current Chromatography (HSCCC)

Final purification of this compound is achieved using HSCCC, a liquid-liquid partition chromatography technique.

-

Materials:

-

Partially purified fraction from silica gel chromatography

-

HSCCC instrument

-

Solvents: n-hexane, ethyl acetate, methanol, water

-

-

Protocol:

-

Prepare the two-phase solvent system consisting of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v).[2]

-

Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the semi-purified fraction in a small volume of the biphasic solvent system and inject it into the HSCCC.

-

Elute with the mobile phase (the lower phase of the solvent system) at a suitable flow rate.

-

Monitor the effluent with a UV detector and collect the fractions corresponding to the peaks.

-

The purity of the isolated this compound should be greater than 94% as determined by UHPLC.[2]

-

4. Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

-

Data Presentation

| Parameter | Value/Range | Reference |

| Source Material | Whole plant of Pholidota chinensis | [2] |

| Extraction Solvent | Methanol | [1] |

| Initial Fractionation | Silica Gel Column Chromatography | [2] |

| Final Purification | High-Speed Counter-Current Chromatography | [2] |

| HSCCC Solvent System | n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v) | [2] |

| Final Purity | > 94% (by UHPLC) | [2] |

Visualization of the Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Quantitative Analysis of 3'-O-Methylbatatasin III in Plant Extracts by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-O-Methylbatatasin III is a phenanthrene (B1679779) derivative found in various plant species, notably from the Dioscoreaceae family.[1] It has garnered interest for its potential biological activities. This application note presents a detailed protocol for the quantitative analysis of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection. The method is designed to be accurate, precise, and reliable for the quantification of this compound in complex matrices.

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (purity >98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)

-

Plant Material: Dried and powdered plant tissue (e.g., peels of Dioscorea species)

-

Extraction Solvents: Methanol or Ethanol (analytical grade)

-

Syringe filters: 0.45 µm PTFE

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-10 min, 10-40% B10-25 min, 40-70% B25-30 min, 70-100% B30-35 min, 100% B (hold)35-40 min, 100-10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 261 nm (based on typical absorbance for phenanthrenes)[1] |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Extraction: Accurately weigh approximately 1 g of the dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters for compounds structurally similar to this compound are summarized below, demonstrating the method's suitability for its intended purpose.[1]

Table 2: Summary of Method Validation Parameters (for related phenanthrenes)

| Parameter | Result |

| Linearity (R²) | > 0.999[1] |

| Range | 0.625 - 20.00 µg/mL[1] |

| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL[1] |

| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL[1] |

| Intra-day Precision (RSD%) | 0.25 - 7.58%[1] |

| Inter-day Precision (RSD%) | Not specified in the provided context |

| Accuracy (Recovery %) | 95 - 100%[1] |

Data Presentation

The quantification of this compound in the plant extract is performed by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Table 3: Example Quantitative Data for this compound in a Plant Extract

| Sample ID | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |

| Plant Extract 1 | 123456 | 15.8 | 0.316 |

| Plant Extract 2 | 98765 | 12.6 | 0.252 |

| Plant Extract 3 | 154321 | 19.7 | 0.394 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship between method validation and accurate quantification.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of 3'-O-Methylbatatasin III using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated NMR data for this compound and the structurally related Batatasin III for comparative analysis, and diagrams to illustrate the workflow.

Introduction

This compound, a bibenzyl derivative found in plants such as Pholidota chinensis, is a subject of interest in natural product chemistry and drug discovery.[1][2] Its structural elucidation is crucial for understanding its biological activity and for quality control in phytochemical studies. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This application note outlines the standard procedures for acquiring and interpreting NMR data for this compound.

Data Presentation

The structural similarity between this compound and Batatasin III makes a comparative analysis of their NMR data particularly insightful. The additional methyl group in this compound leads to predictable changes in the chemical shifts of the aromatic ring to which it is attached.

Table 1: ¹H NMR Data (CD₃OD, 500 MHz) of this compound and Batatasin III

| Atom Number | This compound Chemical Shift (δ ppm) | Batatasin III Chemical Shift (δ ppm)[3][4] | Multiplicity | J (Hz) |

| 2, 6 | 6.24 | 6.25 | dd | 1.8, 1.8 |

| 4 | 6.20 | 6.19 | dd | 1.8, 2.4 |

| 2' | 6.78 | 6.63 | m | |

| 4' | 6.75 | 6.63 | m | |

| 5' | 7.18 | 7.08 | dd | 7.8, 8.4 |

| 6' | 6.72 | 6.63 | m | |

| 7 (α) | 2.80 | 2.79 | m | |

| 8 (β) | 2.80 | 2.79 | m | |

| 5-OCH₃ | 3.71 | 3.71 | s | |

| 3'-OCH₃ | 3.78 | - | s |

Table 2: ¹³C NMR Data (CD₃OD, 125 MHz) of this compound and Batatasin III

| Atom Number | This compound Chemical Shift (δ ppm) | Batatasin III Chemical Shift (δ ppm)[3][4] |

| 1 | 144.5 | 144.06 |

| 2 | 108.1 | 107.63 |

| 3 | 158.5 | 157.98 |

| 4 | 99.0 | 98.54 |

| 5 | 161.2 | 160.83 |

| 6 | 105.5 | 105.12 |

| 1' | 143.8 | 143.29 |

| 2' | 115.3 | 114.93 |

| 3' | 160.1 | 156.93 |

| 4' | 112.8 | 112.36 |

| 5' | 129.5 | 128.84 |

| 6' | 121.2 | 119.43 |

| 7 (α) | 38.0 | 37.47 |

| 8 (β) | 38.5 | 37.80 |

| 5-OCH₃ | 55.5 | 54.10 |

| 3'-OCH₃ | 55.8 | - |

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation

A clean and dry 5 mm NMR tube is essential for acquiring high-quality spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility and the desired chemical shift resolution.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube.

-

Degassing (Optional): For high-resolution experiments or unstable compounds, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: 298 K.

2D NMR Spectroscopy (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Structural Assignment: Use the chemical shifts, coupling constants, and correlations from 2D NMR spectra to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the NMR characterization of this compound.

Caption: Workflow for NMR-based characterization.

Caption: Logic of 2D NMR for structure elucidation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a bibenzyl compound found in various plant species, including those of the family Dioscoreaceae.[1] This class of compounds has garnered interest for its potential biological activities, including antimicrobial and antifungal properties.[1] Mass spectrometry, coupled with liquid chromatography, serves as a powerful analytical tool for the identification and quantification of this compound in complex matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Chemical Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 101330-69-2 |

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the initial identification of the compound in a mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.1329 |

| [M+Na]⁺ | 281.1148 |

| [M-H]⁻ | 257.1183 |

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from plant tissues for subsequent LC-MS analysis.

Materials:

-

Lyophilized and finely ground plant material

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

-

Weigh 500 mg of the lyophilized plant powder into a centrifuge tube.

-

Add 10 mL of 80% methanol in water.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonciate the sample for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

For purification, pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the bibenzyl compounds with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general method for the separation and detection of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimize for the specific instrument

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

Predicted MRM Transitions (for quantification): Based on common fragmentation patterns of bibenzyls, the following are plausible MRM transitions. These should be confirmed with an authentic standard.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 259.13 | 137.06 | 15-25 |

| 259.13 | 121.06 | 20-30 |

Note: The product ion at m/z 137.06 likely corresponds to the cleavage of the ethyl bridge, resulting in a methoxyphenylethyl fragment. The ion at m/z 121.06 could result from the further loss of a methyl group from the other methoxyphenyl ring.

Experimental Workflow

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively characterized, studies on related bibenzyl compounds from medicinal plants suggest potential immunomodulatory and protective effects. For instance, some bibenzyls have been shown to modulate inflammatory responses in human immune cells and protect against cellular stress.[1][2] One such pathway involves the sirtuin 3 (SIRT3), a key mitochondrial deacetylase that plays a role in regulating oxidative stress.

The following diagram illustrates a plausible mechanism by which a bibenzyl compound like this compound might exert a protective effect against cellular stress, based on studies of similar compounds.

References

Application Notes and Protocols: 3'-O-Methylbatatasin III In Vitro Antimicrobial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a phenanthrene (B1679779) derivative found in various plant species, including those from the Dioscoreaceae family.[1] As a member of the stilbenoid class of compounds, it is recognized for its potential therapeutic properties. Stilbenoids have garnered significant interest for their diverse biological activities, including antimicrobial effects.[2][3][4] The proposed mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes and potential interference with essential enzymatic pathways.[1] This document provides detailed protocols for in vitro antimicrobial susceptibility testing of this compound to evaluate its efficacy against various microbial strains.

While specific antimicrobial data for this compound is not extensively available in public literature, studies on structurally related phenanthrene compounds have demonstrated antimicrobial activity. This indicates the potential of this compound as a subject for further antimicrobial research.

Data Presentation

The following table summarizes representative antimicrobial activity data for phenanthrene compounds structurally related to this compound. This data is provided as an illustrative example of the expected outcomes from the protocols described below.

Table 1: Antimicrobial Activity of Structurally Related Phenanthrene Compounds

| Compound Class | Test Organism | Method | MIC (µg/mL) | Reference |

| Phenanthrenes | Mycobacterium fortuitum | Broth Microdilution | 25 | [5] |

| Phenanthrenes | Staphylococcus aureus | Broth Microdilution | 25 | [5] |

Note: This data is for phenanthrene compounds and not specifically for this compound. It should be used as a reference for experimental design and potential results.

Experimental Protocols

Two standard and widely accepted methods for in vitro antimicrobial susceptibility testing are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion Method for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (bacterial or fungal strains)

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth medium alone)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth medium to all wells of a 96-well plate.

-

Add 100 µL of the prepared this compound working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 10 µL of the diluted microbial inoculum to each well, except for the negative control wells (which should only contain broth).

-

-

Controls:

-

Positive Control: A row with a known antibiotic undergoing serial dilution and inoculated with the microorganism.

-

Negative Control (Sterility Control): Wells containing only the broth medium to check for contamination.

-

Growth Control: Wells containing broth medium and the microbial inoculum to ensure the viability of the microorganism.

-

-

Incubation:

-

Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify microbial growth.

-

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm in diameter)

-

Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial cultures

-

Positive control antibiotic disks

-

Negative control disks (impregnated with solvent only)

-

Sterile swabs

-

Incubator

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Preparation of Test Disks:

-

Prepare a stock solution of this compound in a suitable volatile solvent.

-

Impregnate sterile filter paper disks with a known amount of the this compound solution and allow the solvent to evaporate completely.

-

-

Inoculum Preparation and Plating:

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

-

-

Disk Placement:

-

Aseptically place the prepared this compound disks, positive control antibiotic disks, and negative control disks onto the surface of the inoculated agar plates.

-

Ensure the disks are pressed down gently to make complete contact with the agar.

-

-

Incubation:

-

Invert the petri dishes and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Visualizations

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Caption: Workflow for the Agar Disk Diffusion Assay.

References

- 1. This compound | 101330-69-2 | BEA33069 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and antimicrobial investigations of stilbenoids and flavonoids isolated from three species of Combretaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the potential anti-inflammatory, antioxidant, and anti-cancer activities of 3'-O-Methylbatatasin III, a natural phenanthrene (B1679779) derivative.[1]

Anti-Inflammatory Activity

Batatasin III, a closely related compound, and its analogs have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound.[2] The proposed assays will quantify the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. An analog of batatasin III has been shown to significantly inhibit nitric oxide production.[2]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation:

| Concentration (µM) | Absorbance (540 nm) | % NO Inhibition |

| Control | ||

| LPS (1 µg/mL) | 0% | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| L-NMMA (Positive Control) |

Pro-Inflammatory Cytokine Expression Analysis (ELISA or qPCR)